N-Hydroxy Riluzole

Vue d'ensemble

Description

N-Hydroxy Riluzole is a metabolite of the antiglutamatergic agent riluzole . It is formed from riluzole predominantly by the cytochrome P450 (CYP) isoform CYP1A2 in human hepatic microsomes .

Synthesis Analysis

The synthesis of N-Hydroxy Riluzole involves the use of the Fenton (H2O2/Fe2+) system, a simple and efficient advanced oxidation technology (AOT) for the treatment of organic micropollutants . The natural iron-based catalyst is hematite-rich (α-Fe2O3) and contains a nonnegligible amount of magnetite (Fe3O4) indicating the coexistence of Fe (III) and Fe (II) species .Molecular Structure Analysis

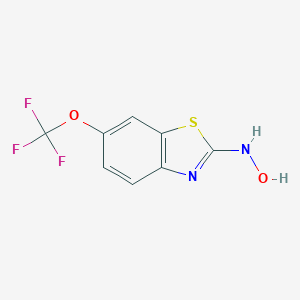

N-Hydroxy Riluzole contains a total of 22 bonds; 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxylamine (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Chemical Reactions Analysis

The catalytic decomposition of H2O2 into hydroxyl radicals in the presence of the natural Fe-based catalyst was confirmed by the hydroxylation of benzoic acid into salicylic acid . The natural Fe-based catalyst/H2O2 system was applied for the degradation of riluzole in water .Physical And Chemical Properties Analysis

N-Hydroxy Riluzole has a molecular formula of C8H5F3N2O2S and a formula weight of 250.2 . It is a solid and is soluble in acetonitrile and DMSO .Applications De Recherche Scientifique

Neuroprotection in Spinal Cord Injury

N-Hydroxy Riluzole has been identified as a neuroprotective drug for spinal cord injury (SCI). The mechanism of action involves the inhibition of pathologic glutamatergic transmission in synapses of neurons via sodium channel blockade . There is convincing evidence that N-Hydroxy Riluzole diminishes neurological tissue destruction and promotes functional recovery in animal SCI models .

Treatment for Amyotrophic Lateral Sclerosis

N-Hydroxy Riluzole has been approved by the U.S. Food and Drug Administration as a safe and well-tolerated treatment for patients with amyotrophic lateral sclerosis . It works by blocking voltage-dependent sodium channels in a dose-dependent manner .

Anti-neoplastic Drug in Various Cancers

N-Hydroxy Riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx .

Interference with Glutamate Secretion

N-Hydroxy Riluzole interferes with glutamate secretion, which is a key mechanism in its neuroprotective and anti-cancer effects .

Disruption of Growth Signaling Pathways

N-Hydroxy Riluzole has been shown to disrupt growth signaling pathways in cancer cells, contributing to its anti-neoplastic effects .

Induction of Cell Death in Cisplatin-resistant Lung Cancer Cells

N-Hydroxy Riluzole is highly effective in inducing cell death in cisplatin-resistant lung cancer cells .

Sensitization to Radiation Therapy

N-Hydroxy Riluzole pretreatment has been shown to sensitize glioma and melanoma to radiation therapy .

Synergistic Effects with Select Drugs

In triple-negative breast cancer, colorectal cancer, melanoma, and glioblastoma, N-Hydroxy Riluzole has shown synergistic effects in combination with select drugs .

Mécanisme D'action

Target of Action

N-Hydroxy Riluzole is a metabolite of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission. Voltage-dependent sodium channels are essential for the initiation and propagation of action potentials in neurons .

Mode of Action

Riluzole, and by extension N-Hydroxy Riluzole, operates through several mechanisms:

- It inhibits glutamate release, potentially through the activation of glutamate reuptake .

- It inactivates voltage-dependent sodium channels .

- It interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Biochemical Pathways

It’s known that riluzole affects glutamatergic transmission, which is predominantly mediated by n-methyl-d-aspartate (nmda) receptor-linked processes .

Pharmacokinetics

Riluzole is metabolized in the liver by the cytochrome P450 (CYP) isoform CYP1A2 to form N-Hydroxy Riluzole . The bioavailability of Riluzole is approximately 60±18% . It has a protein binding of 97% and an elimination half-life of 9–15 hours . About 90% of Riluzole is excreted in the urine .

Result of Action

Riluzole, and by extension N-Hydroxy Riluzole, has been shown to extend survival and/or time to tracheostomy in patients with amyotrophic lateral sclerosis (ALS). It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .

Action Environment

The action of Riluzole can be influenced by environmental factors such as food intake. Administration of Riluzole with food resulted in a 15% reduction in area under the curve and a 45% reduction in maximum serum concentration . This suggests that the action, efficacy, and stability of N-Hydroxy Riluzole could also be influenced by similar environmental factors.

Safety and Hazards

Orientations Futures

The natural Fe-based catalyst/H2O2 system was applied for the degradation of riluzole in water. It was demonstrated that the smaller the particle size of the catalyst, the larger its surface area and the greater its catalytic activity towards H2O2 decomposition into hydroxyl radicals . This suggests that future research could focus on optimizing the particle size of the catalyst to improve the efficiency of the reaction.

Propriétés

IUPAC Name |

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGRTKLVQQZZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431979 | |

| Record name | N-Hydroxy Riluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy Riluzole | |

CAS RN |

179070-90-7 | |

| Record name | N-Hydroxyriluzole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy Riluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXYRILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

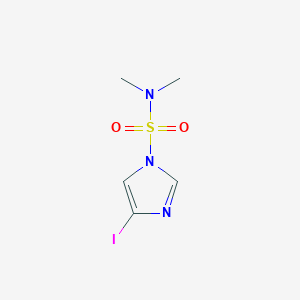

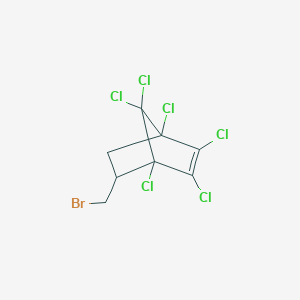

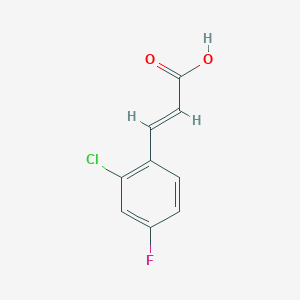

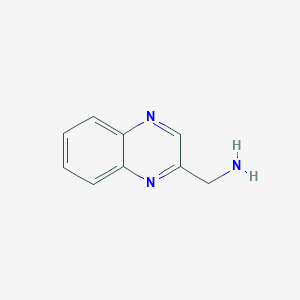

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)